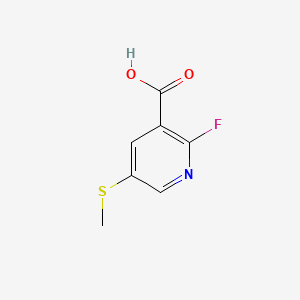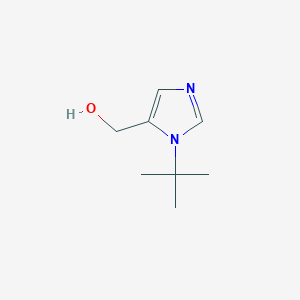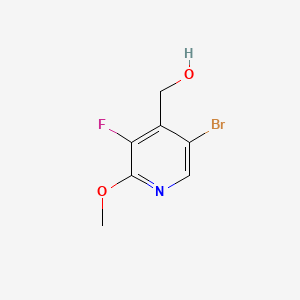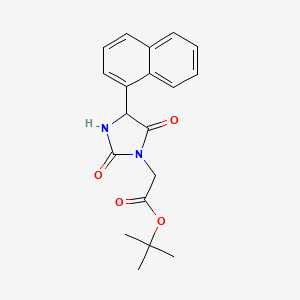
2,5-Dibromo-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-chlorophenol can be synthesized through a multi-step process involving bromination and chlorination reactions. One common method involves the bromination of 4-chlorophenol using bromine in the presence of a catalyst, followed by further bromination to achieve the desired substitution pattern . The reaction conditions typically include controlled temperatures and the use of solvents such as carbon tetrachloride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of diethyl dibromomalonate as a brominating agent has been reported to be effective in achieving high yields of the desired product . The reaction is carried out under neutral conditions to avoid the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dibromo-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of disinfectants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-chlorophenol involves its interaction with various molecular targets. The halogen atoms in the compound can form strong bonds with biological molecules, leading to the disruption of cellular processes. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another halogenated phenol with three bromine atoms.
2,4-Dibromo-6-chlorophenol: Similar structure but with different substitution pattern.
2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of a chlorine atom.
Uniqueness
2,5-Dibromo-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it particularly useful in certain chemical reactions and applications .
Properties
Molecular Formula |
C6H3Br2ClO |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2,5-dibromo-4-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
InChI Key |
LXKOBHAEYJOKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)




![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)


![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)


